DSP-0509
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DSP-0509 is a synthetic, small molecule, toll-like receptor (TLR) 7 agonist, with potential immunostimulatory and antineoplastic activities. Upon intravenous administration, DSP-0509 activates TLR7, thereby inducing type I interferon secretion and activation of cytotoxic T-lymphocyte (CTL)-mediated anti-tumor immune responses, thereby reducing tumor cell growth. TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Aplicaciones Científicas De Investigación
TLR7 Agonist and Antitumor Effects
DSP-0509, identified as a novel small-molecule TLR7 agonist, demonstrates significant anti-tumor immune effects. This molecule is distinctively designed for systemic administration with a short half-life. In various syngeneic tumor-bearing mouse models, DSP-0509 has shown its effectiveness in reducing tumor growth, not only in primary lesions but also in lung metastatic lesions. It activates bone marrow-derived dendritic cells (BMDCs) and induces inflammatory cytokines, including type I interferons. The combination of DSP-0509 with immune checkpoint blockade, like anti-PD-1 or anti-CTLA-4 antibodies, significantly enhances tumor growth inhibition, induces effector memory T cells, and activates T cell function pathways and antigen presentation pathways. These findings suggest DSP-0509's potential as a systemic TLR7 agonist for multiple cancer treatments, enhancing anti-tumor immune effects of immune checkpoint blockers (ICBs) (Ota et al., 2023).
Intravenous Injectable TLR7 Agonist
DSP-0509, as a small molecule TLR7 agonist formulated for intravenous administration, showcases strong agonistic activity on human TLR7. This activity is demonstrated through in vitro reporter assay systems and TLR7 knockout mice. It induces interferon alpha (IFNα) and inflammatory cytokines in human blood and has shown to suppress tumor growth in LM8-bearing syngeneic mouse models. Notably, the combination of DSP-0509 with anti-PD-1 antibody in CT26-bearing mice significantly suppressed tumor growth compared to monotherapies. This suggests that DSP-0509's intravenous administration can serve as an effective anti-tumor agent, particularly in combination with other immunotherapies (Ota et al., 2018).
Propiedades
Nombre del producto |
DSP-0509 |
---|---|
Nombre IUPAC |
N/A |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DSP-0509; DSP 0509; DSP0509; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.